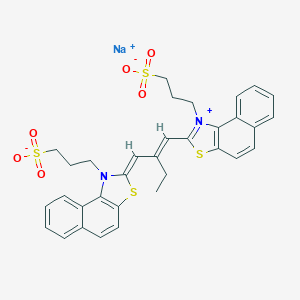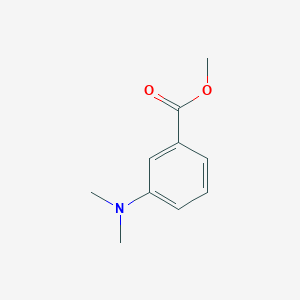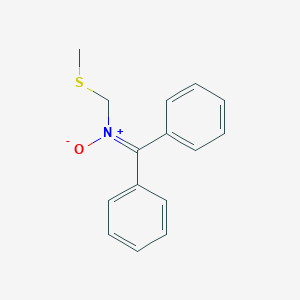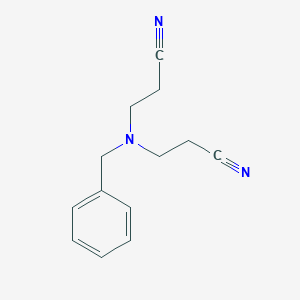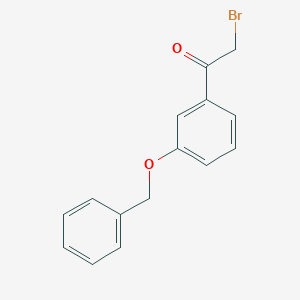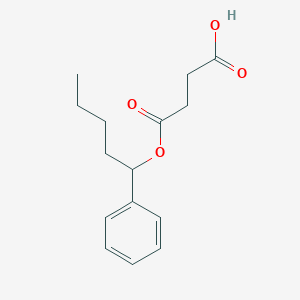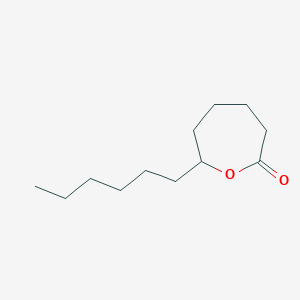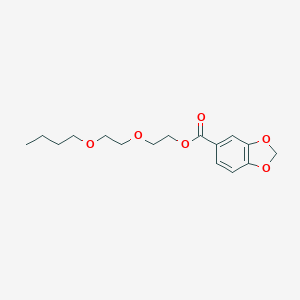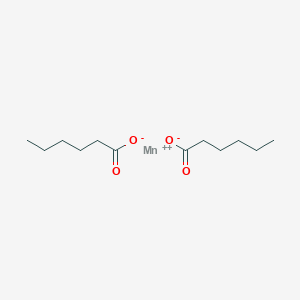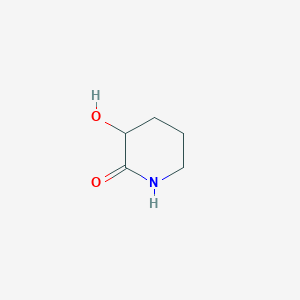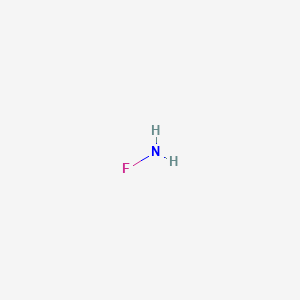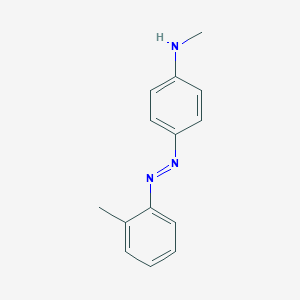
N-Methyl-p-(o-tolylazo)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-p-(o-tolylazo)aniline (MeOTA) is a chemical compound that belongs to the azo dye family. It is a yellow powder that is soluble in water and organic solvents. MeOTA has been widely used in scientific research for its unique properties, including its ability to act as a pH indicator, and its potential as a photosensitizer for photodynamic therapy.
Mécanisme D'action
N-Methyl-p-(o-tolylazo)aniline is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. N-Methyl-p-(o-tolylazo)aniline is also believed to act as a pH indicator by undergoing a color change in response to changes in pH.
Effets Biochimiques Et Physiologiques
N-Methyl-p-(o-tolylazo)aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-Methyl-p-(o-tolylazo)aniline can induce DNA damage and apoptosis in cancer cells. N-Methyl-p-(o-tolylazo)aniline has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Methyl-p-(o-tolylazo)aniline is its versatility, as it can be used as both a pH indicator and a photosensitizer. N-Methyl-p-(o-tolylazo)aniline is also relatively easy to synthesize and purify. However, one limitation of N-Methyl-p-(o-tolylazo)aniline is its potential toxicity, as it has been shown to induce DNA damage and cell death in certain cell types.
Orientations Futures
There are several potential future directions for research on N-Methyl-p-(o-tolylazo)aniline. One area of interest is the development of new photosensitizers for use in photodynamic therapy, and N-Methyl-p-(o-tolylazo)aniline has been identified as a promising candidate in this regard. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-Methyl-p-(o-tolylazo)aniline, and to determine its potential as a therapeutic agent in various disease states.
Méthodes De Synthèse
N-Methyl-p-(o-tolylazo)aniline can be synthesized through the reaction of p-toluidine with nitrous acid, followed by the addition of dimethyl aniline. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N-Methyl-p-(o-tolylazo)aniline has been extensively studied for its potential applications in various scientific fields. In the field of chemistry, N-Methyl-p-(o-tolylazo)aniline is used as a pH indicator due to its ability to change color in response to changes in pH. N-Methyl-p-(o-tolylazo)aniline has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Propriétés
Numéro CAS |
17018-24-5 |
|---|---|
Nom du produit |
N-Methyl-p-(o-tolylazo)aniline |
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
N-methyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3 |
Clé InChI |
IMQXTMXYZWSMNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)NC |
Synonymes |
N-Methyl-p-(o-tolylazo)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetic acid](/img/structure/B90747.png)
